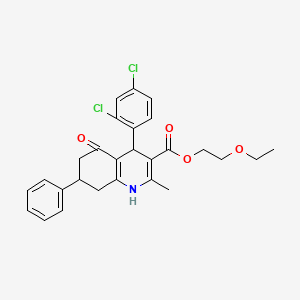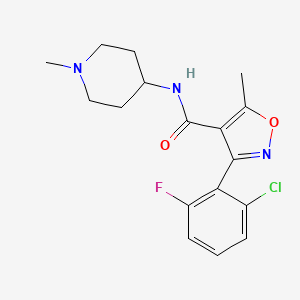
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5).
作用机制
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the allosteric site of mGluR5, which prevents the receptor from being activated by glutamate. This results in a decrease in the excitatory signaling that is mediated by mGluR5. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to be highly selective for mGluR5, with little to no effect on other glutamate receptors.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has a number of biochemical and physiological effects. It has been found to decrease anxiety-like behavior in rodents, as well as reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its high selectivity for mGluR5, which allows for more precise targeting of this receptor. However, one limitation is that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has a relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One area of interest is in the development of more potent and selective mGluR5 antagonists. Another area of interest is in the use of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in the treatment of neurological disorders such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential as a therapeutic agent.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoyl chloride and 4-methoxybenzylamine to form the intermediate 3-chloro-2-methyl-N-(4-methoxybenzyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. The purity of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be improved through recrystallization or column chromatography.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to be a selective antagonist for mGluR5, which is involved in many neurological processes such as learning and memory, anxiety, and addiction. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used to study the role of mGluR5 in these processes, as well as in neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-14(18)4-3-5-15(11)20-17(22)16(21)19-10-12-6-8-13(23-2)9-7-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABYAIRHURJIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5123916.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)
![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)
